molecular formula C26H40N2O2 B14317924 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile CAS No. 111217-12-0

4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile

Cat. No.: B14317924
CAS No.: 111217-12-0
M. Wt: 412.6 g/mol
InChI Key: DVAOQFBFOZAIPQ-UHFFFAOYSA-N
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Description

4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two octyloxy groups and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dihydroxyphthalonitrile with octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution of hydroxyl groups with octyloxy groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Primary amines.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its nitrile and octyloxy groups. The nitrile groups can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy groups provide hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, affecting various biochemical pathways .

Similar Compounds:

Uniqueness: this compound is unique due to its specific combination of octyloxy and nitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.

Properties

111217-12-0

Molecular Formula

C26H40N2O2

Molecular Weight

412.6 g/mol

IUPAC Name

4,5-bis(octoxymethyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-15-29-21-25-17-23(19-27)24(20-28)18-26(25)22-30-16-14-12-10-8-6-4-2/h17-18H,3-16,21-22H2,1-2H3

InChI Key

DVAOQFBFOZAIPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC(=C(C=C1COCCCCCCCC)C#N)C#N

Origin of Product

United States

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